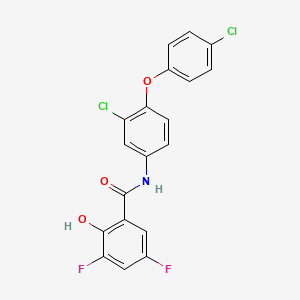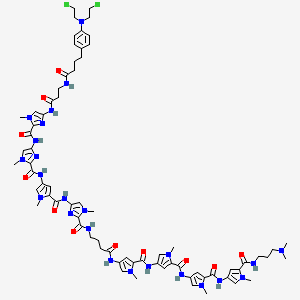
Runx-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Runx-IN-2 is a compound known for its ability to inhibit the binding of RUNX proteins to their target sites. RUNX proteins are transcription factors that play crucial roles in various biological processes, including development, differentiation, and cancer progression. This compound has shown potential in inducing p53-dependent apoptosis and inhibiting cancer cell growth .
Méthodes De Préparation
The synthesis of Runx-IN-2 involves covalent attachment to RUNX-binding sequences. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. it is known that the compound is designed to covalently bind to RUNX-binding sequences, thereby preventing RUNX proteins from associating with their targets .
Analyse Des Réactions Chimiques
Runx-IN-2 primarily undergoes covalent binding reactions with RUNX-binding sequences. This covalent attachment is crucial for its inhibitory function. The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, its primary mode of action is through covalent bonding, which is essential for its biological activity .
Applications De Recherche Scientifique
Runx-IN-2 has significant applications in scientific research, particularly in the fields of cancer biology and molecular biology. It is used to study the role of RUNX proteins in cancer progression and to explore potential therapeutic strategies for targeting RUNX proteins in cancer treatment. The compound has been shown to inhibit tumor growth in PANC-1 xenograft mice, making it a valuable tool for preclinical cancer research .
Mécanisme D'action
Runx-IN-2 exerts its effects by covalently binding to RUNX-binding sequences, thereby inhibiting the binding of RUNX proteins to their target sites. This inhibition disrupts the transcriptional activity of RUNX proteins, leading to the induction of p53-dependent apoptosis and inhibition of cancer cell growth. The compound’s ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Runx-IN-2 is unique in its high specificity for RUNX-binding sequences and its ability to covalently bind to these sequences. Similar compounds that target RUNX proteins include other RUNX inhibitors, but this compound stands out due to its covalent binding mechanism and its effectiveness in inducing p53-dependent apoptosis. Other similar compounds may include non-covalent inhibitors of RUNX proteins, but they may not exhibit the same level of specificity and efficacy as this compound .
Conclusion
This compound is a valuable compound in the field of cancer research, offering a unique mechanism of action through covalent binding to RUNX-binding sequences. Its ability to induce apoptosis and inhibit cancer cell growth makes it a promising candidate for further research and potential therapeutic applications. The compound’s specificity and effectiveness set it apart from other RUNX inhibitors, highlighting its potential in cancer therapy.
Propriétés
Formule moléculaire |
C71H88Cl2N24O11 |
|---|---|
Poids moléculaire |
1524.5 g/mol |
Nom IUPAC |
4-[3-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoylamino]propanoylamino]-N-[2-[[5-[[2-[[4-[[5-[[5-[[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]amino]-4-oxobutyl]carbamoyl]-1-methylimidazol-4-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylimidazol-4-yl]-1-methylimidazole-2-carboxamide |
InChI |
InChI=1S/C71H88Cl2N24O11/c1-88(2)27-13-25-75-64(101)50-31-45(36-89(50)3)78-66(103)52-33-47(38-91(52)5)80-67(104)53-32-46(37-92(53)6)79-65(102)51-30-44(35-90(51)4)77-59(99)16-12-24-76-69(106)61-84-56(41-94(61)8)86-68(105)54-34-48(39-93(54)7)81-70(107)62-85-57(42-96(62)10)87-71(108)63-83-55(40-95(63)9)82-60(100)21-26-74-58(98)15-11-14-43-17-19-49(20-18-43)97(28-22-72)29-23-73/h17-20,30-42H,11-16,21-29H2,1-10H3,(H,74,98)(H,75,101)(H,76,106)(H,77,99)(H,78,103)(H,79,102)(H,80,104)(H,81,107)(H,82,100)(H,86,105)(H,87,108) |
Clé InChI |
IKMNEBAFEOMDRC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C)NC(=O)CCCNC(=O)C5=NC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=NC(=CN7C)NC(=O)C8=NC(=CN8C)NC(=O)CCNC(=O)CCCC9=CC=C(C=C9)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


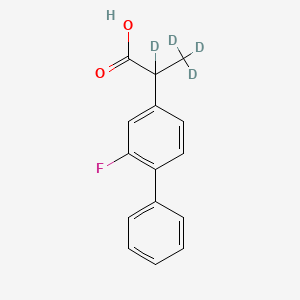
![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)


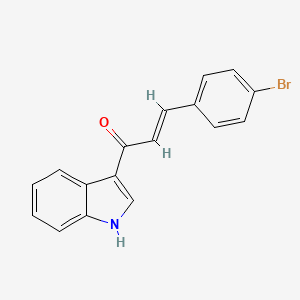
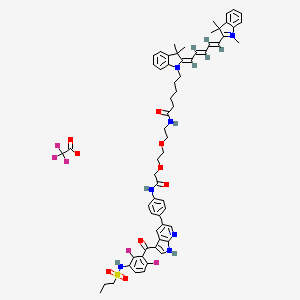
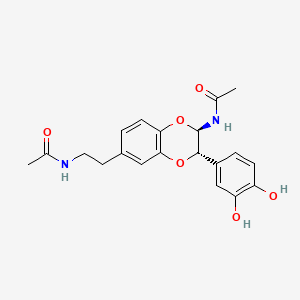
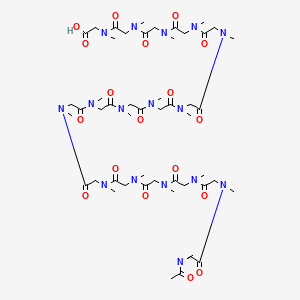
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)



